molecular formula C17H13F3N2O3 B2505239 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 1421512-91-5

6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2505239
CAS No.: 1421512-91-5
M. Wt: 350.297
InChI Key: BIHZNBZNWJMDRU-UHFFFAOYSA-N
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Description

6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13F3N2O3 and its molecular weight is 350.297. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. Key steps may include the formation of the pyridine ring, incorporation of the trifluoromethylphenoxy group, and subsequent addition of the carboxamide and butynyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the proper progression of each step.

  • Industrial Production Methods: : Industrial production may scale these methods, optimizing the process for higher yields and cost efficiency. This typically involves continuous flow reactors, larger-scale catalysts, and refined purification techniques to isolate the desired compound in high purity.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various reactions such as oxidation, reduction, and substitution due to the functional groups present in its structure.

  • Common Reagents and Conditions: : Common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Substitution reactions might involve reagents such as sodium hydroxide or various halogens.

  • Major Products Formed: : The specific products formed depend on the reaction type, but may include derivatives where the trifluoromethyl group is substituted or the carboxamide group undergoes further modification.

Scientific Research Applications

  • Chemistry: : In chemistry, the compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure can serve as a platform for designing new materials or catalysts.

  • Biology: : In biological research, the compound's interaction with various biological molecules is of interest, potentially leading to the development of new biochemical tools or probes.

  • Medicine: : Although specific applications in medicine may still be under investigation, compounds with similar structures often find use in drug discovery and development, potentially acting on specific molecular targets.

  • Industry: : Industrial applications could include its use in the development of new materials with unique properties, such as polymers or coatings.

5. Mechanism of Action: The mechanism of action for 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide is dependent on its specific interactions at the molecular level. It may interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group is known to influence biological activity by affecting molecular polarity and binding interactions.

Comparison with Similar Compounds

  • Comparison: : This compound is unique due to its combination of a pyridine ring, trifluoromethyl group, and carboxamide moiety, which collectively endow it with distinct properties.

  • Similar Compounds: : Similar compounds might include other pyridine derivatives, trifluoromethyl-substituted compounds, and molecules with carboxamide functionality. Each of these similar compounds may share some, but not all, of the chemical and biological properties, highlighting the distinctiveness of 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide.

Properties

IUPAC Name

6-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)13-4-3-5-14(10-13)25-9-2-1-8-21-16(24)12-6-7-15(23)22-11-12/h3-7,10-11H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHZNBZNWJMDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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